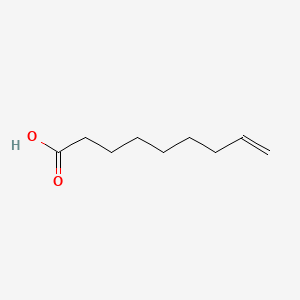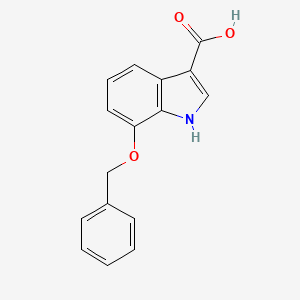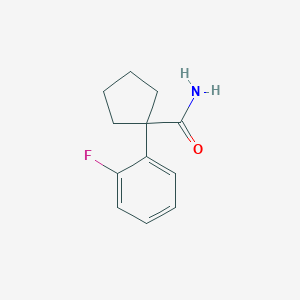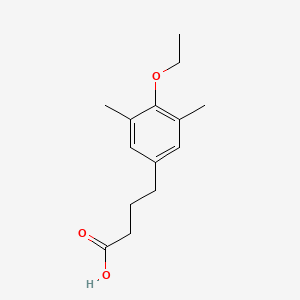
8-Nonenoic acid
Vue d'ensemble
Description
8-Nonenoic acid, also known as Non-8-enoic acid, is a medium-chain fatty acid with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is used in the synthesis of 4-N-Alkyl Gemcitabine analogs, which act as antineoplastics .
Molecular Structure Analysis
The molecular structure of 8-Nonenoic acid consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm³ and a molar volume of 166.8±3.0 cm³ .
Physical And Chemical Properties Analysis
8-Nonenoic acid has a boiling point of 259.6±19.0 °C at 760 mmHg and a flash point of 156.9±16.6 °C . It has a density of 0.9±0.1 g/cm³ and a molar refractivity of 45.0±0.3 cm³ . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .
Applications De Recherche Scientifique
Application 1: Inhibition of Aquaculture Pathogen Saprolegnia parasitica
- Summary of the Application : 8-Nonenoic acid is produced by the bacterial endophyte Kocuria flava, which inhabits the marine macroalga Bryopsis plumosa. This volatile organic compound (VOC) has been found to inhibit and kill the pathogen Saprolegnia parasitica, an oomycete that causes saprolegniasis—a disease affecting a wide range of aquatic animals .
- Methods of Application or Experimental Procedures : The production of 8-Nonenoic acid by the endophyte was confirmed using analytical chemistry tools. The compound’s ability to treat S. parasitica was then tested in in vitro and in vivo bioassays .
- Results or Outcomes : In the in vivo bioassays, it was found that 5 mg/L of the compound improves the survival of larvae challenged with S. parasitica by 54.5% .
Application 2: Production of Plasticizers and Fragrances
- Summary of the Application : Nonanoic Acid, also known as Pelargonic Acid, is a naturally occurring, saturated fatty acid that has wide-ranging applications in various industries . It is used in the production of plasticizers, which are substances added to plastics to increase their flexibility . It is also used in the manufacture of esters for artificial flavorings and fragrances due to its rancid smell .
- Methods of Application or Experimental Procedures : Nonanoic Acid is predominantly synthesized via the oxidation of nonanal (also known as pelargonaldehyde), which in turn can be produced via the hydroformylation of 1-octene .
- Results or Outcomes : The use of Nonanoic Acid in these applications has led to the production of flexible plastics and the creation of various artificial flavorings and fragrances .
Application 3: Capsaicin Biosynthesis
- Summary of the Application : 8-Nonenoic acid has been mentioned in the context of capsaicin biosynthesis . Capsaicin is the compound that gives chili peppers their characteristic heat and has multiple uses, including in medicine and food industries .
- Methods of Application or Experimental Procedures : The exact role and method of application of 8-Nonenoic acid in capsaicin biosynthesis is not specified in the source .
- Results or Outcomes : The outcome of this application is the production of capsaicin, a molecule with multiple uses .
Application 4: Non-Systemic Insecticide, Miticide, and Herbicide
- Summary of the Application : Nonanoic Acid is often used in the agriculture industry as a non-systemic insecticide, miticide, and herbicide . It can be used to control pests and weeds without being absorbed by the plant .
- Methods of Application or Experimental Procedures : Nonanoic Acid is typically applied directly to the pests or the area to be treated . The exact method of application can vary depending on the specific pest or weed problem and the type of crop or plant being treated .
- Results or Outcomes : The use of Nonanoic Acid in these applications can help to control pests and weeds, thereby improving crop yield and quality .
Application 5: Oxidation of Unsaturated Fatty Acids
- Summary of the Application : 8-Nonenoic acid has been used in the study of the oxidation of unsaturated fatty acids . This process is important in various biological and industrial processes .
- Methods of Application or Experimental Procedures : The exact method of application of 8-Nonenoic acid in this context is not specified in the source .
- Results or Outcomes : The study found that about 25% of 8-Nonenoic acid was oxidized .
Safety And Hazards
8-Nonenoic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Orientations Futures
One study found that 8-Nonenoic acid, produced by the bacterial endophyte Kocuria flava, inhibits the growth of the aquaculture pathogen Saprolegnia parasitica . This establishes the groundwork for future studies of endophytic biocontrol agents from macroalgae . The use of this compound could enable managing oomycete agricultural pathogens in general, and S. parasitica in particular, a major causal agent in aquaculture diseases .
Propriétés
IUPAC Name |
non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQOXJOAQMCOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185529 | |
| Record name | 8-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nonenoic acid | |
CAS RN |
31642-67-8 | |
| Record name | 8-Nonenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31642-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-NONENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)







![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)